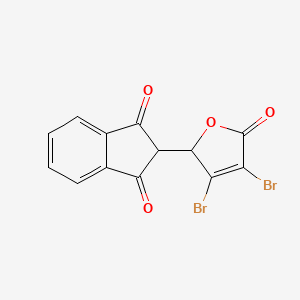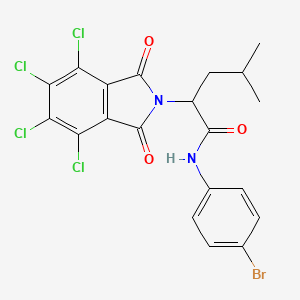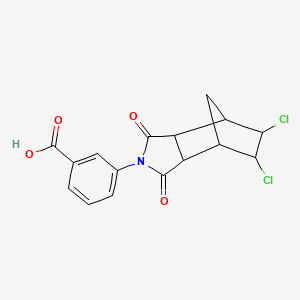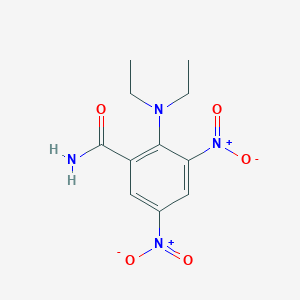
2-(3,4-Dibromo-5-oxo-2,5-dihydro-furan-2-yl)-indan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with bromine atoms and an indene-dione moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by cyclization with an indene-dione precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and carbonyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-3-PHENYLUREA
- 1-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-3-(4-METHYLPHENYL)UREA
Uniqueness
Compared to similar compounds, 2-(3,4-DIBROMO-5-OXO-2H-FURAN-2-YL)-2H-INDENE-1,3-DIONE stands out due to its indene-dione moiety, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H6Br2O4 |
|---|---|
Molecular Weight |
385.99 g/mol |
IUPAC Name |
2-(3,4-dibromo-5-oxo-2H-furan-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C13H6Br2O4/c14-8-9(15)13(18)19-12(8)7-10(16)5-3-1-2-4-6(5)11(7)17/h1-4,7,12H |
InChI Key |
PKAQMEAEZWMKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3C(=C(C(=O)O3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)






![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)

